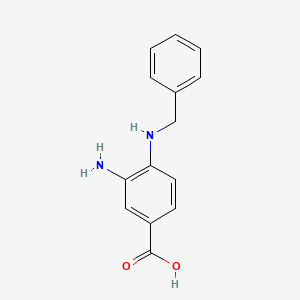

3-amino-4-(benzylamino)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-4-(benzylamino)benzoic Acid is a chemical compound with the molecular formula C14H14N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .科学的研究の応用

Pharmaceutical Building Block

3-amino-4-(benzylamino)benzoic Acid: is a versatile building block in pharmaceutical research due to its structural flexibility and the ability to undergo substitutions at both the amino and carboxyl groups . This compound is instrumental in the development of novel molecules with potential medical applications.

Anticancer Agent

Research indicates that derivatives of para-aminobenzoic acid (PABA), a related compound, exhibit anticancer properties . By extension, This compound could be synthesized into analogs that target specific cancer pathways.

Alzheimer’s Disease Research

PABA analogs have shown promise in anti-Alzheimer’s research . The This compound could be used to synthesize compounds that mitigate the progression of Alzheimer’s disease by targeting amyloid-beta aggregation or tau phosphorylation.

Antibacterial Applications

Compounds derived from PABA have demonstrated antibacterial activity . This compound could be used to create new antibiotics that combat resistant bacterial strains.

Antiviral Research

The antiviral properties of PABA derivatives suggest that This compound could be a precursor in the synthesis of antiviral drugs, potentially effective against a range of viruses .

Antioxidant Development

PABA compounds are known for their antioxidant effects . As such, This compound may be used in the synthesis of antioxidants that protect cells from oxidative stress.

Anti-inflammatory Drugs

The anti-inflammatory properties of PABA derivatives make This compound a candidate for the development of new anti-inflammatory medications .

Material Science

In material science, This compound can contribute to the synthesis of novel polymers or coatings with specific properties like enhanced durability or controlled drug release .

Safety and Hazards

特性

IUPAC Name |

3-amino-4-(benzylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBQZWOISSWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354063 |

Source

|

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66315-38-6 |

Source

|

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)